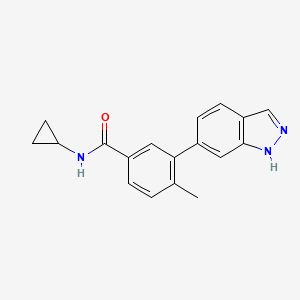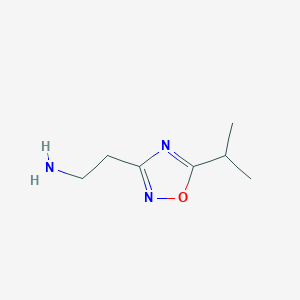![molecular formula C8H11BrN2 B8794165 [1-(4-bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B8794165.png)
[1-(4-bromophenyl)ethyl]hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-bromophenyl)ethyl]hydrazine hydrochloride: is an organic compound that features a hydrazine group attached to an ethyl group, which is further connected to a phenyl ring substituted with a bromine atom at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromophenyl)ethyl]hydrazine hydrochloride typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired hydrazine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: [1-(4-bromophenyl)ethyl]hydrazine hydrochloride can undergo oxidation reactions to form corresponding azo compounds or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced nitrogen-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azo compounds, nitroso derivatives.
Reduction: Amines, hydrazones.
Substitution: Substituted hydrazine derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: [1-(4-bromophenyl)ethyl]hydrazine hydrochloride is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Catalysis: It can act as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Cancer Research: It is being investigated for its potential anticancer properties, particularly in the inhibition of tumor cell growth.
Industry:
Materials Science: this compound is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of [1-(4-bromophenyl)ethyl]hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
- [1-(4-Chloro-phenyl)-ethyl]-hydrazine
- [1-(4-Methyl-phenyl)-ethyl]-hydrazine
- [1-(4-Fluoro-phenyl)-ethyl]-hydrazine
Uniqueness:
- Bromine Substitution: The presence of the bromine atom at the para position imparts unique electronic and steric properties to the compound, influencing its reactivity and binding affinity.
- Hydrazine Group: The hydrazine moiety provides versatility in chemical transformations, making [1-(4-bromophenyl)ethyl]hydrazine hydrochloride a valuable intermediate in organic synthesis.
特性
分子式 |
C8H11BrN2 |
|---|---|
分子量 |
215.09 g/mol |
IUPAC名 |
1-(4-bromophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-6,11H,10H2,1H3 |
InChIキー |
SPUBBCLHGMXTGM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)Br)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Bromo-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B8794112.png)



![7-(tert-Butyl) 1-methyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B8794152.png)

![3-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}benzonitrile](/img/structure/B8794159.png)
![3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE](/img/structure/B8794186.png)
